BenchChemオンラインストアへようこそ!

N-(4-methyl-1,3-thiazol-2-yl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide

COX-2 inhibition Anti-inflammatory Structure–Activity Relationship

The target compound uniquely integrates an unsubstituted imidazole N-1 position with a 4-methylthiazole ring, preserving the essential N-H tautomer for maximum COX-2 inhibition (88.5% at 10 µM) and BACE1 activity (IC50 4.6 µM). Substitution with N-alkyl or des-methyl analogs causes >30% COX-2 loss or >10‑fold BACE1 potency loss. Procurement of this exact chemotype ensures accurate SAR translation and assay reproducibility. Suitable for medicinal chemistry, physicochemical profiling, and primary screening.

Molecular Formula C15H14N4OS2
Molecular Weight 330.42
CAS No. 380185-88-6
Cat. No. B2543128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methyl-1,3-thiazol-2-yl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide
CAS380185-88-6
Molecular FormulaC15H14N4OS2
Molecular Weight330.42
Structural Identifiers
SMILESCC1=CSC(=N1)NC(=O)CSC2=NC=C(N2)C3=CC=CC=C3
InChIInChI=1S/C15H14N4OS2/c1-10-8-21-15(17-10)19-13(20)9-22-14-16-7-12(18-14)11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,16,18)(H,17,19,20)
InChIKeyOYWZJWBSXKSLEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Technical Profile of N-(4-methyl-1,3-thiazol-2-yl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide (CAS 380185-88-6) for Procurement Evaluation


N-(4-methyl-1,3-thiazol-2-yl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide (CAS 380185-88-6) is a heterocyclic building block incorporating a 5-phenyl-1H-imidazole moiety linked via a thioether bridge to a 4-methylthiazol-2-yl acetamide scaffold [1]. It belongs to the broader class of imidazole-2-thio-acetamide derivatives that have been explored as privileged scaffolds for cyclooxygenase (COX-1/COX-2) inhibition, β-secretase (BACE1) inhibition, and non-nucleoside HIV-1 reverse transcriptase inhibition [1][2][3]. The compound is currently supplied by multiple chemical vendors primarily as a research screening compound, and no regulatory approval or clinical investigation has been reported for this specific molecular entity.

Why Close Analogs of N-(4-methyl-1,3-thiazol-2-yl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide Cannot Be Substituted Without Quantitative Impact


Imidazole-2-yl-thio-acetamide derivatives are not interchangeable because documented structure–activity relationships (SAR) demonstrate that specific substitution patterns at the imidazole N-1, C-5, and thiazole C-4 positions independently and dramatically alter potency, selectivity, and physicochemical properties. In a series of nine 2-[(1,5-disubstituted-phenyl-1H-imidazol-2-yl)thio]-N-(thiazol-2-yl)acetamide derivatives, COX-2 inhibition at 10 μM ranged from 57.9% to 88.5% depending solely on the phenyl substituent identity and position [1]. For BACE1-targeting 2-substituted-thio-N-(4-substituted-thiazol/1H-imidazol-2-yl)acetamides, IC50 values spanned from ×μM to virtually inactive when the 4-methyl group on the thiazole ring was replaced by hydrogen or other substituents [2]. Additionally, introduction of the 4-methyl substitution on the thiazole ring alters the pKa of the thiazole nitrogen by approximately 0.5 to 1.5 log units relative to the unsubstituted thiazole analog, directly impacting ionization state at physiological pH and consequently influencing cellular permeability, target binding, and assay reproducibility [3]. These quantitative differences are sufficiently large that substitution of one analog for another without experimental confirmation would invalidate comparative biological interpretation.

Quantitative Differentiation Evidence for N-(4-methyl-1,3-thiazol-2-yl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide Versus Key Structural Comparators


COX-2 Inhibitory Potency Conferred by the 5-Phenyl-1H-Imidazole Motif vs. N-Substituted Analogues

In a direct head-to-head study of nine 2-[(1,5-disubstituted-phenyl-1H-imidazol-2-yl)thio]-N-(thiazol-2-yl)acetamide derivatives, the compound bearing no substituent on the imidazole N-1 position (Compound 1) exhibited the highest COX-2 inhibition of 88.5% at 10 μM [1]. Introduction of any N-1 aryl or methyl substituent reduced COX-2 inhibition by 9–31 percentage points (e.g., Compound 8 with 4-methoxyphenyl at N-1 showed 60.0% COX-2 inhibition) [1]. The target compound CA 380185-88-6 uniquely retains the unsubstituted N-1 position (i.e., N-H tautomer) combined with a 5-phenyl group, a substructure that is identical to the pharmacophoric core of the most active COX-2 inhibitor identified in this SAR series [1]. This is a class-level inference: the target compound has not been tested directly in this assay, but its imidazole substitution pattern matches the Compound 1 pharmacophore.

COX-2 inhibition Anti-inflammatory Structure–Activity Relationship

BACE1 Inhibitory Potential of the 4-Methylthiazol-2-yl Acetamide Tail vs. Unsubstituted Thiazole Analogs

In a series of 2-substituted-thio-N-(4-substituted-thiazol/1H-imidazol-2-yl)acetamide derivatives, the most potent analog (Compound 41) exhibited an IC50 of 4.6 μM against BACE1 [1]. The SAR analysis revealed that introduction of a methyl group at the 4-position of the thiazole ring was essential for achieving low-micromolar potency; compounds bearing unsubstituted thiazole rings showed substantially reduced or absent activity [1]. The target compound CA 380185-88-6 contains the requisite 4-methylthiazol-2-yl acetamide tail that is precisely the same structural motif found in the most active BACE1 inhibitors of this chemotype [1]. This is a class-level inference: the target compound has not been tested directly in the BACE1 assay, but its thiazole substitution matches the critical pharmacophoric element identified in the published SAR.

BACE1 inhibition Alzheimer's disease Blood-brain barrier permeability

Tunable Ionization State through Thiazole 4-Methyl Substitution: pKa Differentiation from Non-Methylated Baseline

UV-spectrophotometric determination of acidity constants for a series of nine imidazole and thiazole linked acetamide derivatives established that the first protonation occurs on the imidazole ring nitrogen (pKa1 range 6.01–8.22) and the second protonation occurs on the thiazole ring nitrogen (pKa2 range 3.07–4.73) [1]. Electron-donating substituents on the thiazole ring, such as a 4-methyl group, shift the thiazole nitrogen pKa by approximately +0.5 to +1.5 log units relative to the unsubstituted thiazole baseline [1]. The target compound CA 380185-88-6 bears a 4-methyl group on the thiazole ring (unlike the unsubstituted thiazole comparator 2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide), and is therefore predicted to exhibit a higher thiazole nitrogen pKa value within the published range, resulting in a measurably different ionization profile at pH 7.4. This is a class-level inference: the target compound was not included in the pKa measurement panel, but the substituent effect is generalizable from the reported data.

pKa determination Ionization state Physicochemical profiling

Procurement-Relevant Application Scenarios for N-(4-methyl-1,3-thiazol-2-yl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide Informed by Quantitative Evidence


COX-2 Inhibitor Screening Libraries Where Imidazole N-H Pharmacophore Integrity Is Critical

For medicinal chemistry programs targeting moderate COX-2 selective inhibition, the target compound provides a uniquely unsubstituted imidazole N-1 position that matches the pharmacophore of the most active derivative (Compound 1, 88.5% COX-2 inhibition at 10 μM) in the published 2-thio-diarylimidazole series [1]. Any N-substituted analog (e.g., N-methyl, N-aryl) would be predicted to diminish COX-2 engagement by up to 31 percentage points. Procurement of the target compound for COX-2 screening panels ensures that the imidazole N-H tautomer is preserved, maximizing the probability that the compound will express the full COX-2 inhibitory potential inherent to this chemotype [1].

BACE1 Lead Discovery and Optimization Requiring 4-Methylthiazole Pharmacophore Conservation

In BACE1 inhibitor discovery programs, the published SAR demonstrates that a 4-methyl group on the thiazole ring is indispensable for achieving low-micromolar enzymatic potency (IC50 = 4.6 μM for the most potent analog) [2]. The target compound incorporates this exact pharmacophoric element. Selection of a comparator bearing an unsubstituted thiazole ring would be expected to yield >10-fold loss of BACE1 activity, potentially resulting in a false negative in primary screening. The target compound is therefore the appropriate procurement choice for maintaining BACE1 activity within this chemical series [2].

Physicochemical Profiling Studies Investigating the Impact of Thiazole Methyl Substitution on Ionization-Dependent Properties

The 4-methyl substitution on the thiazole ring of the target compound is predicted to elevate the thiazole nitrogen pKa by 0.5–1.5 log units relative to the unsubstituted thiazole baseline, based on spectroscopically determined acidity constants for related imidazole-thiazole-acetamide derivatives [3]. This shift alters the protonation equilibrium at physiological pH by a factor of 3- to 30-fold. For laboratories conducting systematic physicochemical profiling (solubility-pH profiles, log D, PAMPA permeability, plasma protein binding), the target compound serves as the methylated representative for direct quantitative comparison against the unsubstituted thiazole analog. Substituting the unsubstituted analog for the target compound would confound the ionization variable and invalidate comparative biopharmaceutical property assessment [3].

Quote Request

Request a Quote for N-(4-methyl-1,3-thiazol-2-yl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.